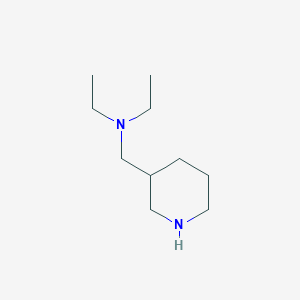
3-(4-Pyridyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridyl)-2-propen-1-ol is an organic compound featuring a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)-2-propen-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an intramolecular cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Pyridyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-Pyridyl)-2-propen-1-al using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 3-(4-Pyridyl)-2-propen-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 3-(4-Pyridyl)-2-propen-1-al.
Reduction: 3-(4-Pyridyl)-2-propen-1-amine.
Substitution: 3-(4-Pyridyl)-2-propen-1-chloride.
Aplicaciones Científicas De Investigación
3-(4-Pyridyl)-2-propen-1-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Pyridyl)-2-propen-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to altered cellular functions. For example, it can inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release . This mechanism is similar to that of 4-aminopyridine, a known potassium channel blocker.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: Shares the pyridine ring but has an amino group instead of a propenol group.
3-(4-Pyridyl)acrylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Pyridylmethanol: Contains a pyridine ring with a methanol group attached.
Uniqueness
3-(4-Pyridyl)-2-propen-1-ol is unique due to its combination of a pyridine ring and a propenol group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



